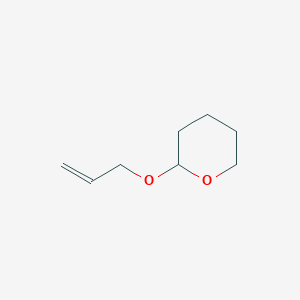
1-(1-(Pyridin-3-YL)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Pyridin-3-YL)ethyl)piperazine (1-PEP) is a piperazine-based organic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and biochemistry. 1-PEP is a derivative of piperazine, a cyclic amine used as a building block in many pharmaceutical and industrial compounds. 1-PEP has been studied for its ability to act as an agonist of the G-protein-coupled receptor (GPCR) family, as well as for its potential use in drug discovery and development. This article will discuss the synthesis of 1-PEP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using 1-PEP in laboratory experiments, and potential future directions for research.
Scientific Research Applications
Medicinal Chemistry and Drug Design
1-(1-(Pyridin-3-YL)ethyl)piperazine and its derivatives are significant in medicinal chemistry. For example, a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and underwent docking studies, indicating potential medicinal applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Memory Enhancement Studies
Studies have explored the effects of piperazine derivatives on memory enhancement. For instance, the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed potential for improving memory abilities in mice (Li Ming-zhu, 2008).
Insecticide Development
Piperazine derivatives have been designed for use as novel insecticides. A study explored using 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides with unique action modes. This research showed that these compounds had significant growth-inhibiting and larvicidal activities against armyworm (M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song, 2010).
Anticonvulsant Agent Research
Piperazine derivatives are also being researched as potential anticonvulsant agents. A study synthesized a new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives with promising initial pharmacological screening results, indicating potential as anticonvulsant drugs (Sabina Rybka, J. Obniska, P. Żmudzki, P. Koczurkiewicz, K. Wójcik-Pszczoła, E. Pękala, Adrian Bryła, A. Rapacz, 2017).
Metal Complexes and Photoluminescence
Research has been conducted on group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, which exhibit structural diversity and photoluminescence properties. This study contributes to the understanding of coordination chemistry and photochemistry (Suranjana Purkait, G. Aullón, E. Zangrando, Prateeti Chakraborty, 2017).
Antimycobacterial Applications
Novel fluoroquinolones incorporating piperazine derivatives have been synthesized and demonstrated in vivo activity against Mycobacterium tuberculosis H37Rv in mice, showing potential as antimycobacterial agents (A. Shindikar, C. Viswanathan, 2005).
ACAT-1 Inhibitor Development
The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with potential therapeutic applications (K. Shibuya, K. Kawamine, Chiyoka Ozaki, T. Ohgiya, T. Edano, Y. Yoshinaka, Y. Tsunenari, 2018).
Safety and Hazards
Future Directions
While specific future directions for “1-(1-(Pyridin-3-YL)ethyl)piperazine” are not mentioned in the search results, research into piperazine derivatives is ongoing. These compounds show a wide range of biological and pharmaceutical activity , suggesting potential for future applications in drug development.
properties
IUPAC Name |
1-(1-pyridin-3-ylethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGSMKXGZGMERW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404540 |
Source


|
| Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56743-61-4 |
Source


|
| Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)







![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)




